
1-(3-fluorophenyl)-1H-pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Fluorophenyl groups are phenyl groups (a ring of 6 carbon atoms) with a fluorine atom attached. Therefore, “1-(3-fluorophenyl)-1H-pyrazole” would be a compound where a 3-fluorophenyl group is attached to the 1 position of a pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls . The introduction of a fluorophenyl group would likely involve a subsequent step, possibly through a palladium-catalyzed cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of “1-(3-fluorophenyl)-1H-pyrazole” would be expected to feature a planar pyrazole ring, with the 3-fluorophenyl group extending from one of the carbon atoms. The exact geometry could be determined through techniques such as X-ray crystallography .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The presence of the fluorophenyl group may influence the reactivity of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-fluorophenyl)-1H-pyrazole” would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point could be influenced by the presence and position of the fluorophenyl group .
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of N-substituted pyrazolines, including 1-(3-fluorophenyl)-1H-pyrazole derivatives, reveals detailed insights into their molecular geometry and intermolecular interactions. These analyses are crucial in understanding the physical and chemical properties of such compounds (Loh et al., 2013).
Tautomeric Forms
The existence of different tautomeric forms of 1-(3-fluorophenyl)-1H-pyrazole has been observed, highlighting the compound's versatility and potential for various chemical applications. This research contributes to the understanding of pyrazole chemistry (Yamuna et al., 2014).
Antimicrobial Activities
Significant antimicrobial activities have been reported for novel 1,5-diaryl pyrazole derivatives, including 1-(3-fluorophenyl)-1H-pyrazole. These findings are important for the development of new antibacterial and antifungal agents (Ragavan et al., 2010).
Antibacterial Agent Synthesis
Studies have shown the synthesis of pyrazole derivatives, such as 3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles, which exhibit promising antibacterial activity. This contributes to pharmaceutical research in developing new drugs (Desai et al., 2020).
Fluorophenyl Moiety Synthesis
The synthesis of novel pyrazole derivatives containing a fluorophenyl moiety, such as 1-(3-fluorophenyl)-1H-pyrazole, has been achieved using both conventional and microwave irradiation conditions. This research enhances the understanding of fluorine chemistry and its applications (Althagafi & Shaaban, 2017).
Photoinduced Reactions
Research on light-induced tetrazole-quinone 1,3-dipolar cycloadditions involving 1-(3-fluorophenyl)-1H-pyrazole derivatives contributes to the understanding of photochemical processes and the development of green chemistry methods (He et al., 2021).
Solid-State Emission
Studies involving 3(5)-phenol-1H-pyrazoles, including 1-(3-fluorophenyl)-1H-pyrazole, have led to the development of highly efficient organic crystalline solids with unique fluorescence properties. These findings are significant in the field of material science and photonics (Tang et al., 2016).
Cholesterol Biosynthesis Inhibition
Research on 1,3,5-trisubstituted pyrazole mevalonolactones, including 1-(3-fluorophenyl)-1H-pyrazole derivatives, has shown potential in inhibiting cholesterol biosynthesis. This is crucial for developing new therapeutic agents for cholesterol-related diseases (Sliskovic et al., 1990).
Phosphorescence in Iridium(III) Complexes
The incorporation of 1-(3-fluorophenyl)-1H-pyrazole in heteroleptic cyclometalated iridium(III) complexes has been studied, showing potential for developing blue phosphorescent materials at room temperature. This is significant in the field of optoelectronics and display technology (Yang et al., 2005).
Antitubercular Agent Development
Studies on N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles, including 1-(3-fluorophenyl)-1H-pyrazole, have demonstrated antimycobacterial activity, contributing to the development of new antitubercular agents (Khunt et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJIQZLXMZCUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653284 | |
| Record name | 1-(3-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-1H-pyrazole | |
CAS RN |
37649-86-8 | |
| Record name | 1-(3-Fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)
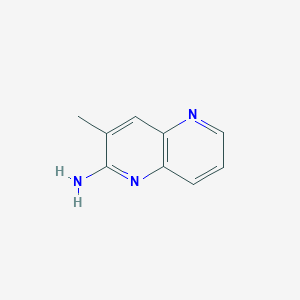
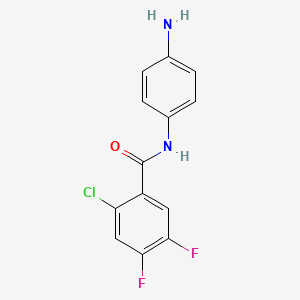

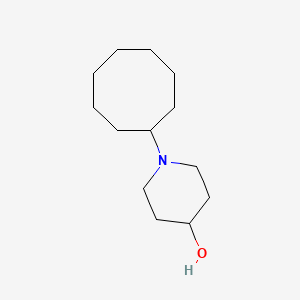
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1460969.png)
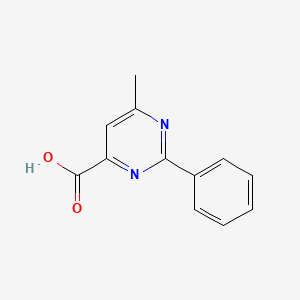
![2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1460972.png)

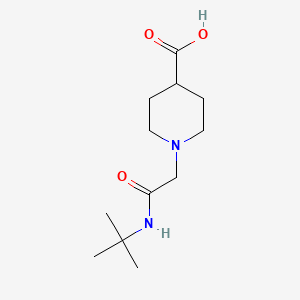
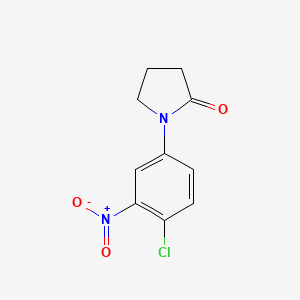
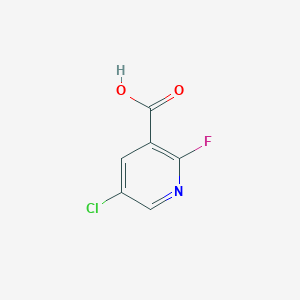
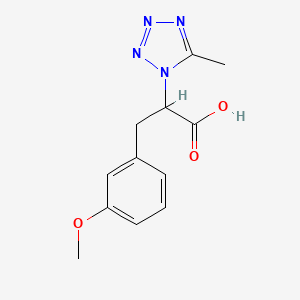
![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)